(R)-2-CYCLOHEXYL SUCCINIC ACID-1-METHYL ESTER
Overview
Description
(R)-2-CYCLOHEXYL SUCCINIC ACID-1-METHYL ESTER is an organic compound with a unique structure that includes a cyclohexyl group, a methoxy group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-CYCLOHEXYL SUCCINIC ACID-1-METHYL ESTER can be achieved through several synthetic routes. One common method involves the use of cyclohexyl bromide and ethyl acetoacetate as starting materials. The reaction proceeds through a nucleophilic substitution reaction, followed by ester hydrolysis and subsequent acidification to yield the desired product.
Nucleophilic Substitution: Cyclohexyl bromide reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.
Ester Hydrolysis: The intermediate undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
Acidification: The carboxylic acid is then acidified to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(R)-2-CYCLOHEXYL SUCCINIC ACID-1-METHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
(R)-2-CYCLOHEXYL SUCCINIC ACID-1-METHYL ESTER has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (R)-2-CYCLOHEXYL SUCCINIC ACID-1-METHYL ESTER involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-cyclohexyl-4-hydroxy-4-oxobutanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
(3R)-3-cyclohexyl-4-methoxy-4-oxopentanoic acid: Similar structure but with an additional carbon in the backbone.
Uniqueness
(R)-2-CYCLOHEXYL SUCCINIC ACID-1-METHYL ESTER is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, may influence its reactivity and interactions with biological targets, differentiating it from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3R)-3-cyclohexyl-4-methoxy-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-15-11(14)9(7-10(12)13)8-5-3-2-4-6-8/h8-9H,2-7H2,1H3,(H,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCUSOGFMJGUSU-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)O)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370343 | |
Record name | (3R)-3-Cyclohexyl-4-methoxy-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220498-07-7 | |
Record name | 1-Methyl (2R)-2-cyclohexylbutanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220498-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-Cyclohexyl-4-methoxy-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.